4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20354639
InChI: InChI=1S/C12H8ClN3O/c13-8-5-10-12(15-6-8)17-11(16-10)7-1-3-9(14)4-2-7/h1-6H,14H2
SMILES:
Molecular Formula: C12H8ClN3O
Molecular Weight: 245.66 g/mol

4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline

CAS No.:

Cat. No.: VC20354639

Molecular Formula: C12H8ClN3O

Molecular Weight: 245.66 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline -

Specification

Molecular Formula C12H8ClN3O
Molecular Weight 245.66 g/mol
IUPAC Name 4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline
Standard InChI InChI=1S/C12H8ClN3O/c13-8-5-10-12(15-6-8)17-11(16-10)7-1-3-9(14)4-2-7/h1-6H,14H2
Standard InChI Key JMPQPEIJSUXREP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(O2)N=CC(=C3)Cl)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises three distinct components:

  • Oxazole-Pyridine Fusion: A bicyclic system where oxazole (a five-membered ring with one oxygen and one nitrogen atom) is fused to pyridine (a six-membered aromatic ring with one nitrogen atom). The chlorine atom at the 6-position of the pyridine ring enhances electrophilic reactivity .

  • Aniline Substituent: A benzene ring with an amine group (-NH2_2) at the 4-position, enabling participation in conjugation and hydrogen bonding .

This arrangement is confirmed via single-crystal X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy .

Computed Physicochemical Properties

Key properties derived from computational models include:

PropertyValue
Molecular Weight265.67 g/mol
XLogP32.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area64.9 Ų
Rotatable Bonds1

These metrics, calculated using PubChem’s algorithms , suggest moderate lipophilicity and potential bioavailability, aligning with its solubility in organic solvents like dichloromethane and dimethylformamide.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves multistep strategies:

  • Oxazole Formation: Cyclocondensation of chloro-substituted precursors with anthranilic acid derivatives under controlled temperatures (80–120°C) .

  • Aniline Introduction: Coupling reactions, such as Sonogashira or Ullmann-type cross-couplings, to attach the aniline group .

  • Purification: Column chromatography using petroleum ether or ethyl acetate mixtures yields the final product with >95% purity .

For example, a Pd-catalyzed decarboxylative cross-coupling between 6-chloropyridine derivatives and phenylpropiolic acid has been employed to construct the ethynyl linkage .

Optimization Challenges

  • Temperature Sensitivity: Excessive heat (>150°C) leads to decomposition of the oxazole ring.

  • Side Reactions: Competing pathways, such as over-alkylation or dehalogenation, require careful stoichiometric control .

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The compound’s reactivity is dominated by:

  • Chlorine Substitution: Nucleophilic aromatic substitution (SNAr) with amines or alkoxides at the 6-position.

  • Amine Functionalization: Acylation or sulfonation of the aniline group to enhance solubility or biological activity .

Notable Derivatives

  • Acetylated Analogues: Improved metabolic stability via -NHCOCH3\text{-NHCOCH}_3 substitution .

  • Suzuki Coupling Products: Biaryl derivatives with enhanced π-conjugation for materials science applications .

Biological Activity and Mechanisms

Mechanistic Hypotheses

  • Kinase Inhibition: The planar oxazole-pyridine system may intercalate into ATP-binding pockets, blocking phosphorylation .

  • Reactive Oxygen Species (ROS) Generation: Chlorine-mediated oxidative stress in microbial cells.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR signals at δ 7.2–7.6 ppm confirm aromatic protons, while 13C^{13}\text{C} NMR peaks at 120–150 ppm verify sp2^2-hybridized carbons .

  • Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 265.67.

Stability and Solubility

  • Thermal Stability: Decomposition above 250°C, as observed via thermogravimetric analysis (TGA).

  • pH-Dependent Solubility: Enhanced solubility in acidic media due to protonation of the aniline group .

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Structural modifications to improve pharmacokinetics and reduce off-target effects.

  • Combination Therapies: Synergistic use with existing antibiotics to combat resistance.

Materials Science

  • Organic Semiconductors: Integration into π-conjugated polymers for OLEDs or sensors .

  • Metal-Organic Frameworks (MOFs): Ligand design for catalytic or gas storage applications .

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